(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, a naphthyridine core, and a pyrrolidine substituent, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and naphthyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: shares similarities with other benzodioxole and naphthyridine derivatives, which also exhibit interesting chemical and biological properties.
Uniqueness
What sets N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE apart is its unique combination of structural features, which confer distinct reactivity and potential applications. Its specific arrangement of functional groups allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H20N4O3/c1-13-4-6-15-19(24-14-5-7-17-18(10-14)28-12-27-17)16(11-22-20(15)23-13)21(26)25-8-2-3-9-25/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,23,24) |
InChI Key |
PHZODEZUPYBTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCO4)C(=O)N5CCCC5 |
Origin of Product |
United States |
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